trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol
CAS No.: 37571-88-3
Cat. No.: VC21340412
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 37571-88-3 |
---|---|
Molecular Formula | C20H14O2 |
Molecular Weight | 286.3 g/mol |
IUPAC Name | (4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
Standard InChI | InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Standard InChI Key | OYOQHRXJXXTZII-PMACEKPBSA-N |
Isomeric SMILES | C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES | C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES | C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is also known by several synonyms including trans-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene, trans-4,5-dihydroxy-4,5-dihydrobenzo(a)pyrene, and benzo(a)pyrene-4,5-dihydrodiol (E)- . The compound has been assigned the CAS Registry Number 37571-88-3 . In chemical databases, it is identified by the PubChem CID 37785 and has an RTECS number of DJ4990000 .
Molecular Properties
The molecular formula of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol is C₂₀H₁₄O₂ with a calculated molecular weight of 286.32 g/mol . The compound possesses a polycyclic aromatic structure with two hydroxyl groups in a trans configuration at positions 4 and 5 of the benzo(a)pyrene scaffold . This stereochemical arrangement is significant for its biological activity and metabolic fate.
Structural Configuration
The trans configuration of the hydroxyl groups at positions 4 and 5 is denoted in the compound's systematic name as (4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol, indicating the specific stereochemistry . This trans orientation influences the compound's three-dimensional structure, affecting its interactions with biological macromolecules and enzymatic systems.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₄O₂ | |
Molecular Weight | 286.32 g/mol | |
CAS Registry Number | 37571-88-3 | |
PubChem CID | 37785 | |
RTECS Number | DJ4990000 | |
Melting Point | >185°C (decomposes) |
Metabolic Origins and Pathways
Formation from Benzo(a)pyrene
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a metabolite formed during the biotransformation of benzo(a)pyrene, a well-known environmental carcinogen . The compound represents an important intermediate in the metabolic activation pathways of benzo(a)pyrene, which ultimately lead to DNA binding and potential carcinogenic effects .
Enzymatic Processes
Biotransformation and Metabolic Fate
Microsomal Metabolism
Studies have demonstrated that trans-4,5-dihydrobenzo(a)pyrene-4,5-diol undergoes further metabolism when incubated with beta-naphthoflavone (BNF)-induced rat liver microsomes . This metabolic transformation results in the formation of six major products, all characterized as bis-diols through various spectroscopic techniques including NMR, MS, and UV spectroscopy .
Bis-Diol Metabolites
The six major metabolites identified from microsomal metabolism of trans-B[a]P-4,5-diol include two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene, two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene, and two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene . These bis-diols represent important intermediates in the metabolic activation of benzo(a)pyrene.
Metabolic Activation Pathway
The metabolic fate of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol is significant because certain metabolites, particularly the trans,trans-B[a]P-4,5:7,8-bis-diols, can undergo further activation to form DNA-reactive species . This metabolic activation pathway is crucial in understanding the carcinogenic potential of benzo(a)pyrene and its metabolites.
Toxicological Significance and Health Hazards
DNA Adduct Formation
A critical aspect of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol toxicity is its ability to form DNA adducts after metabolic activation . Using ³²P-postlabeling techniques specifically designed to detect stable polar DNA adducts, researchers have identified four distinct DNA adducts following microsomal activation of trans-B[a]P-4,5-diol with calf thymus DNA . Further analyses indicated that each of these stable polar DNA adducts was derived from the metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols .
Tumorigenic Properties
Toxicological studies have documented the tumorigenic potential of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol. The lowest published toxic dose (TDLo) for skin exposure in mice is reported as 1 mg/kg, with observed effects including skin tumors . These findings support the compound's classification as a tumorigenic agent by RTECS criteria .
Mutagenic Activity
Trans-4,5-dihydrobenzo(a)pyrene-4,5-diol has demonstrated mutagenic activity in several test systems. Mutation data indicate positive results in Salmonella typhimurium at a dose of 30 mg/L . Additional studies have shown DNA inhibition in microorganisms at 2 mg/L, morphological transformation in hamster embryos at 1 mg/L, and sister chromatid exchange in hamster ovary cells at 8 mg/L . These findings collectively emphasize the genotoxic potential of this metabolite.
Crystallographic Features and Physical Properties
Molecular Packing and Interactions
A notable feature of the crystal structure is the stacking of dihydrobenzo[a]pyrene ring systems along the crystallographic c axis . This arrangement facilitates π-π stacking interactions between the aromatic ring systems, which may influence the compound's physical properties and intermolecular interactions.
Spectroscopic Properties
Spectroscopic data, including UV/Visible spectra, provide additional insights into the electronic structure and properties of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol . These spectral characteristics are valuable for the identification and characterization of the compound in analytical studies.
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